![molecular formula C6H7BrN2O B2771585 3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 1351386-47-4](/img/structure/B2771585.png)
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
描述
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound with the molecular formula C6H7BrN2O. It is characterized by a pyrano[4,3-c]pyrazole core structure, which is a fused ring system containing both oxygen and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable aldehydes and malononitrile in the presence of a catalyst such as ammonium acetate. The reaction is usually carried out in refluxing ethanol, leading to the formation of the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents like sodium borohydride are used for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound.
科学研究应用
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 203.04 g/mol. Its structure features a bromine atom at the third position of the pyrazole ring, which is fused to a tetrahydropyran moiety. This unique configuration contributes to its reactivity and biological activity, making it a subject of interest in drug development and synthetic chemistry .
Medicinal Chemistry Applications
1. Antidiabetic Agents:
Recent studies have highlighted the potential of this compound as a scaffold for developing dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors are crucial for managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. Research indicates that derivatives of this compound exhibit prolonged action and improved efficacy compared to existing treatments .
2. Anticancer Activity:
The compound's structural features allow for interactions with various biological targets implicated in cancer progression. Preliminary studies suggest that modifications to the pyrazole ring can enhance its cytotoxic properties against specific cancer cell lines. The bromine substitution may also play a role in increasing the compound's binding affinity to target proteins .
3. Anti-inflammatory Properties:
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammatory responses. The unique structure of this compound may enhance its potential as an anti-inflammatory agent, warranting further investigation into its mechanisms of action .
Organic Synthesis Applications
1. Synthetic Intermediates:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in constructing diverse chemical architectures required in pharmaceuticals and agrochemicals .
2. Methodologies for Synthesis:
Several synthetic routes have been developed for producing this compound. One notable method involves the reaction of ethyl diazoacetate with tetrahydro-2H-pyran-3-ketone under controlled conditions to yield high purity products with good yields . The optimization of these synthesis methods is crucial for scaling up production for industrial applications.
Case Studies
Study Focus | Findings | Implications |
---|---|---|
DPP-4 Inhibitors | Novel derivatives showed improved efficacy | Potential use in diabetes treatment |
Anticancer Activity | Enhanced cytotoxicity against cancer cell lines | Development of new anticancer therapies |
Anti-inflammatory Effects | Inhibition of inflammatory pathways observed | New approaches for treating inflammatory diseases |
作用机制
The mechanism of action of 3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit the growth of bacterial or fungal cells by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 3-Chloro-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 3-Iodo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 3-Fluoro-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Uniqueness
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on the properties and activities of pyrano[4,3-c]pyrazole derivatives .
生物活性
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound with the molecular formula C₆H₇BrN₂O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique fused ring system that includes both nitrogen and oxygen atoms. Its structure can be represented as follows:
Key properties include:
- Molar Mass : 203.04 g/mol
- CAS Number : 1351386-47-4
Synthesis Methods
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. One common method includes reacting suitable aldehydes and malononitrile in the presence of a catalyst such as ammonium acetate in refluxing ethanol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The compound's mode of action appears to involve inhibition of essential enzymes in microbial cells .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A series of experiments demonstrated that it significantly reduced inflammation in animal models:
- Carrageenan-induced paw edema model : The compound exhibited a dose-dependent reduction in edema with an effective dose (ED₅₀) of approximately 50 mg/kg.
- COX-2 Inhibition : It showed selective inhibition of COX-2 with an IC₅₀ value of 0.034 µM, indicating potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
The biological activity of this compound is attributed to its interaction with specific molecular targets. In antimicrobial applications, it disrupts cell wall synthesis and interferes with critical metabolic pathways. For anti-inflammatory effects, it inhibits cyclooxygenase enzymes involved in prostaglandin synthesis .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial properties against clinical isolates and found promising results for treating skin infections caused by resistant strains .
- Anti-inflammatory Research : In vivo studies demonstrated that treatment with this compound led to reduced inflammatory markers in serum and tissue samples compared to control groups .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclization reactions. For example, brominated pyrazole precursors (e.g., 3-bromo-1H-pyrazole) are reacted with dihydropyran derivatives in solvents like DMF or THF under basic conditions (e.g., NaH or K₂CO₃). Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yields range from 50–75%, depending on precursor purity and reaction time optimization . Catalyst-free methods in aqueous media (e.g., water/ethanol mixtures) have also been reported, offering greener alternatives but requiring longer reaction times (24–48 hours) .
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?
Methodological Answer: Structural confirmation relies on:
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., pyrazole ring protons at δ 6.8–7.2 ppm) and quaternary carbons.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 228.0 for C₇H₈BrN₂O).
- X-ray crystallography : Resolves fused pyrano-pyrazole ring geometry and bromine positioning .
Cross-referencing with PubChem data ensures consistency in spectral assignments .
Q. What are the key reactivity patterns of the bromine substituent in this compound?
Methodological Answer: The bromine atom at the 3-position is highly electrophilic, enabling:
- Cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids under Pd catalysis).
- Nucleophilic substitutions (e.g., with amines or thiols in polar aprotic solvents like DMSO at 100–120°C).
Steric hindrance from the fused pyran ring may slow kinetics, requiring excess reagents or prolonged heating .
Q. How does bromine influence the compound’s biological activity in preliminary assays?
Methodological Answer: Bromine enhances lipophilicity, improving membrane permeability in cell-based assays. Comparative studies with non-brominated analogs show 2–3× higher IC₅₀ values in kinase inhibition assays. However, its electron-withdrawing effect may reduce hydrogen-bonding interactions with target proteins, necessitating structural optimization .
Advanced Research Questions
Q. How can researchers address synthetic challenges like intermediate instability or purification difficulties?
Methodological Answer:
- Intermediate stability : Store brominated intermediates at −20°C under argon to prevent degradation. Use stabilizing agents like BHT (0.1% w/w) in THF or DCM .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for polar byproducts. LC-MS tracking identifies critical fractions .
Q. What strategies optimize regioselectivity in bromine-mediated substitution reactions?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., SEM for pyrazole NH) to steer bromination to the 3-position.
- Metal catalysis : Pd(OAc)₂ with bidentate ligands (e.g., dppf) enhances selectivity in cross-couplings.
- Computational modeling : DFT calculations predict transition-state energies to guide solvent/base selection (e.g., DMF with Cs₂CO₃ vs. THF with K₃PO₄) .
Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for kinase assays).
- Bioavailability factors : Measure logP (e.g., 2.1 for this compound) and serum protein binding to adjust for cellular uptake disparities.
- Orthogonal assays : Validate results via SPR (binding affinity) and enzymatic activity assays (e.g., ADP-Glo™ kinase assays) .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 14-α-demethylase (PDB: 3LD6). Focus on halogen bonding between bromine and Thr-114 residue.
- MD simulations : GROMACS simulations (50 ns) assess binding stability in lipid bilayers.
- QSAR models : Correlate substituent effects (e.g., bromine vs. Cl/F) with activity trends .
Q. How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
- Catalyst recycling : Immobilize Pd nanoparticles on magnetic Fe₃O₄ for Suzuki couplings (reusable for 5 cycles with <10% yield drop).
- Waste reduction : Employ flow chemistry to minimize solvent use and improve heat transfer .
Q. What mechanistic insights explain unexpected byproducts in substitution reactions?
Methodological Answer:
属性
IUPAC Name |
3-bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4-3-10-2-1-5(4)8-9-6/h1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXPSFVOFCJXNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351386-47-4 | |
Record name | 3-bromo-1H,4H,6H,7H-pyrano[4,3-c]pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。